molecular formula C9H7NOS B14343624 2(1H)-Pyridinone, 1-(3-thienyl)- CAS No. 103110-39-0

2(1H)-Pyridinone, 1-(3-thienyl)-

Cat. No.: B14343624
CAS No.: 103110-39-0
M. Wt: 177.22 g/mol
InChI Key: CVPHHXRPSPTDQR-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 1-(3-thienyl)- is an organic compound that features a pyridinone ring substituted with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 1-(3-thienyl)- typically involves the reaction of a pyridinone derivative with a thienyl-containing reagent. One common method is the condensation reaction between 2-pyridone and 3-thiophenecarboxaldehyde under acidic conditions. This reaction proceeds through the formation of an intermediate Schiff base, which subsequently undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of 2(1H)-Pyridinone, 1-(3-thienyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 1-(3-thienyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridinone or thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2(1H)-Pyridinone, 1-(3-thienyl)- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 1-(3-thienyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 2(1H)-Pyridinone, 1-(2-thienyl)-
  • 2(1H)-Pyridinone, 1-(4-thienyl)-
  • 2(1H)-Pyridinone, 1-(3-furyl)-

Uniqueness

2(1H)-Pyridinone, 1-(3-thienyl)- is unique due to the specific positioning of the thienyl group, which can influence its electronic properties and reactivity. This positioning can result in distinct chemical behavior and biological activity compared to its analogs, making it a valuable compound for various applications.

Properties

CAS No.

103110-39-0

Molecular Formula

C9H7NOS

Molecular Weight

177.22 g/mol

IUPAC Name

1-thiophen-3-ylpyridin-2-one

InChI

InChI=1S/C9H7NOS/c11-9-3-1-2-5-10(9)8-4-6-12-7-8/h1-7H

InChI Key

CVPHHXRPSPTDQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C2=CSC=C2

Origin of Product

United States

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